![molecular formula C27H33NO6 B15339830 [(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15339830.png)
[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex molecule featuring multiple ring structures and functional groups. Its intricate design can potentially endow it with unique chemical and biological properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis processes, often starting with commercially available starting materials. Common steps may include:
Formation of the Tetracyclic Core: Utilizing cyclization reactions to form the complex ring system.
Methoxylation and Methylation: Introducing methoxy and methyl groups under specific conditions using reagents like methanol and methyl iodide.
Formation of the Oxabicycloheptane: Achieved through reactions such as Diels-Alder, followed by functional group transformations.
Industrial Production Methods
For large-scale production, optimizing reaction conditions to improve yield and purity is critical. Techniques like flow chemistry, where reactions are conducted in continuous flow reactors, can enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can reduce double bonds or certain functional groups, using reagents like hydrogen gas with metal catalysts.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide.
Major Products
Products will vary based on the reaction type, ranging from simple ketones and alcohols to more complex rearranged structures.
Scientific Research Applications
Chemistry
In synthetic chemistry, the compound is utilized as an intermediate in the synthesis of more complex molecules, potentially serving as a building block for pharmaceuticals and agrochemicals.
Biology
The compound's structure may allow it to interact with biological macromolecules, such as proteins or DNA, suggesting potential use as a biochemical probe or drug candidate.
Medicine
In medicinal chemistry, the compound could be investigated for therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory effects.
Industry
Due to its stability and reactivity, it could be used in materials science, for creating novel polymers or as a catalyst in industrial processes.
Mechanism of Action
When compared with structurally related compounds, [(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate stands out due to its unique ring structures and functional groups.
Comparison with Similar Compounds
Compounds with similar tetracyclic cores.
Methoxylated bicyclo[2.2.1]heptane derivatives.
Methyl-substituted azatricycles.
Each of these structural analogs may exhibit varying reactivity and biological activity profiles, providing a rich area for comparative studies.
There you have it! The realm of complex organic compounds is as intricate as it is fascinating. What part of this interests you most?
Properties
Molecular Formula |
C27H33NO6 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C27H33NO6/c1-24(2)25(3)10-11-27(24,34-22(25)29)23(30)32-17-8-9-26-12-13-28(4)15-16-6-7-18(31-5)21(20(16)26)33-19(26)14-17/h6-9,17,19H,10-15H2,1-5H3/t17-,19-,25?,26-,27?/m0/s1 |
InChI Key |
NEOVZHCREOELKA-UQTLHVISSA-N |
Isomeric SMILES |
CC1(C2(CCC1(OC2=O)C(=O)O[C@@H]3C[C@H]4[C@@]5(CCN(CC6=C5C(=C(C=C6)OC)O4)C)C=C3)C)C |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC3CC4C5(CCN(CC6=C5C(=C(C=C6)OC)O4)C)C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


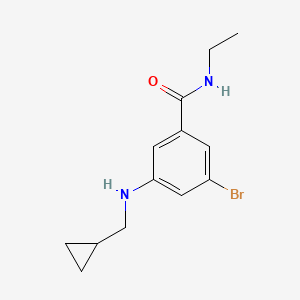
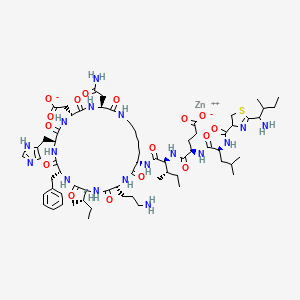
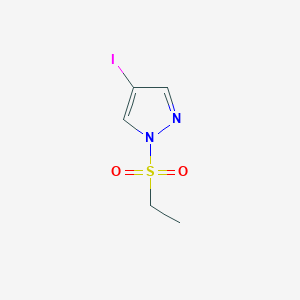
![[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate](/img/structure/B15339775.png)
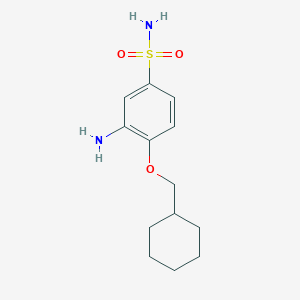
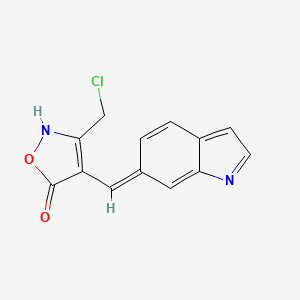
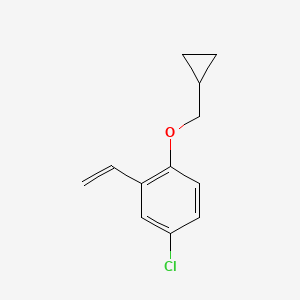
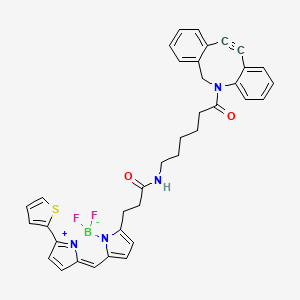
![3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339802.png)
![trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B15339805.png)

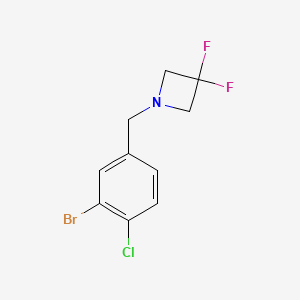
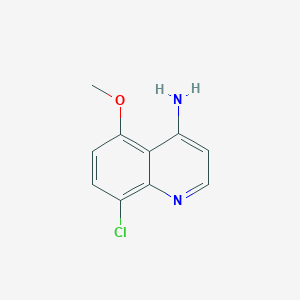
![2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15339827.png)
